REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH:12]3[CH2:14][CH2:13]3)[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:15]([O:17][CH3:18])=[O:16])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:25](I)[CH3:26]>CN(C=O)C>[CH2:25]([O:1][C:2]1[C:11]2[C:6](=[C:7]([CH:12]3[CH2:14][CH2:13]3)[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:15]([O:17][CH3:18])=[O:16])[CH:3]=1)[CH3:26] |f:1.2.3|
|
Name
|
|
Quantity
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1.04 g
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Type
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reactant
|
Smiles
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OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC
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Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
0.68 mL
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Type
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reactant
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Smiles
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C(C)I
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Name
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|
Quantity
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11 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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the mixture was stirred at 60 deg C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was partitioned between AcOEt and H2O
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Type
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WASH
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Details
|
the organic layer was washed with H2O and satd
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Type
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DRY_WITH_MATERIAL
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Details
|
brine, dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified on SiO2 column chromatography (eluted with n-Hex/AcOEt=19/1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |